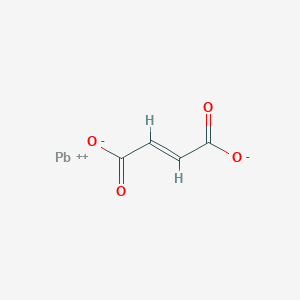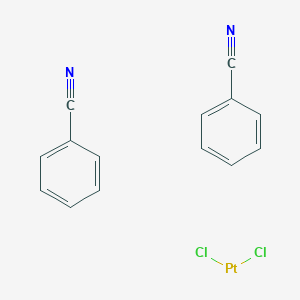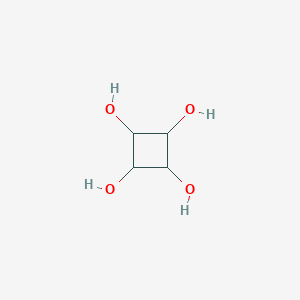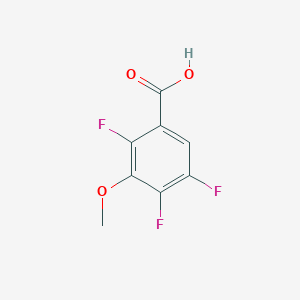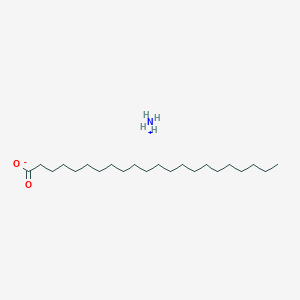
Acide pyridine-3,5-disulfonique
Vue d'ensemble
Description
Pyridine-3,5-disulfonic acid is a chemical compound with the molecular formula C5H5NO6S2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine-3,5-disulfonic acid is characterized by the presence of two sulfonic acid groups attached to the third and fifth positions of the pyridine ring. This compound is known for its high solubility in water and its strong acidic properties .
Applications De Recherche Scientifique
Pyridine-3,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Pyridine-3,5-disulfonic acid derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
Pyridine-3,5-disulfonic Acid is a chemical compound that has been used in various chemical reactions and syntheses . . It’s worth noting that pyridine derivatives are fundamental six-membered nitrogen-heterocyclic compounds, which are core structures in many pharmaceutical compounds .
Mode of Action
In chemical reactions, it can participate in the hantzsch dihydropyridine synthesis, a reaction that allows the preparation of dihydropyridine derivatives . This reaction can be visualized as proceeding through a Knoevenagel Condensation product as a key intermediate .
Biochemical Pathways
For instance, the degradation of pyridine has been proposed to proceed through a nitrogen metabolism pathway in certain bacterial strains . .
Result of Action
Pyridine derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Pyridine-3,5-disulfonic Acid are not well-documented in the literature. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecule .
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyridine derivatives can undergo changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyridine derivatives can vary with dosage, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyridine derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that pyridine derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-3,5-disulfonic acid typically involves the sulfonation of pyridine. One common method is the reaction of pyridine with sulfuric acid at elevated temperatures. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + 2\text{H}_2\text{SO}_4 \rightarrow \text{C}_5\text{H}_3\text{N}(\text{SO}_3\text{H})_2 + 2\text{H}_2\text{O} ] This reaction is usually carried out at temperatures around 300°C .
Industrial Production Methods: In industrial settings, the production of pyridine-3,5-disulfonic acid may involve continuous flow reactors to ensure efficient heat management and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-3,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate salts.
Reduction: The compound can be reduced to form pyridine derivatives with fewer sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of sulfonate salts.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Comparaison Avec Des Composés Similaires
- Pyridine-2-sulfonic acid
- Pyridine-4-sulfonic acid
- Pyridine-3-sulfonic acid
Comparison: Pyridine-3,5-disulfonic acid is unique due to the presence of two sulfonic acid groups at specific positions on the pyridine ring. This structural feature imparts distinct chemical and physical properties, such as higher acidity and solubility in water, compared to its mono-sulfonated counterparts .
Propriétés
IUPAC Name |
pyridine-3,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYROSZXZPINDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376552 | |
| Record name | Pyridine-3,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13069-04-0 | |
| Record name | Pyridine-3,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




